3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine
CAS No.: 1256643-21-6
Cat. No.: VC0059457
Molecular Formula: C6H11BrN4
Molecular Weight: 219.086
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256643-21-6 |
---|---|
Molecular Formula | C6H11BrN4 |
Molecular Weight | 219.086 |
IUPAC Name | 5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C6H11BrN4/c1-4-11-6(10(2)3)8-5(7)9-11/h4H2,1-3H3 |
Standard InChI Key | BBWOLRPWIRBFQK-UHFFFAOYSA-N |
SMILES | CCN1C(=NC(=N1)Br)N(C)C |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole ring as its core structure, with specific functional groups attached at different positions. The compound contains an ethyl group (C₂H₅) attached to N-1, a bromine atom at C-3, and a dimethylamine group [(CH₃)₂N] at C-5 position of the triazole ring. This arrangement of atoms creates a unique electronic distribution and spatial configuration that influences its chemical reactivity and physical properties.
Physical and Chemical Identifiers
The compound is frequently encountered in its hydrochloride salt form, which affects its physical properties and handling characteristics. Table 1 summarizes the key physical and chemical identifiers of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride.
Table 1: Physical and Chemical Identifiers of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride
The physical state of the compound at room temperature is typically a solid, with specific melting point characteristics influenced by its crystalline structure and intermolecular forces. The presence of the hydrochloride counterion significantly affects the compound's solubility profile, generally enhancing water solubility compared to the free base form.
Structural Representation
The structural representation of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine includes various formats commonly used in chemical databases and literature. The canonical SMILES notation for this compound is CCN1C(=NC(=N1)Br)N(C)C.Cl, which provides a linear string representation of the molecular structure. This standardized format enables computational processing and database searches for the compound.
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves bromination processes applied to appropriately substituted triazole precursors. The general synthetic route begins with a suitable 1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine precursor, which undergoes regioselective bromination at the C-3 position. This regioselectivity is influenced by the electronic effects of the existing substituents on the triazole ring.
A common synthetic approach involves the following key steps:
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Preparation of 1-ethyl-1H-1,2,4-triazole core structure
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Introduction of the dimethylamine functionality at position 5
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Regioselective bromination at position 3
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Formation of the hydrochloride salt for stabilization
The bromination reaction typically utilizes bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane. The reaction conditions must be carefully controlled to ensure regioselectivity and minimize side reactions.
Purification and Characterization
Following the synthesis, purification of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves several techniques to obtain the compound in high purity. Common purification methods include:
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Recrystallization from appropriate solvent systems
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Column chromatography utilizing silica gel or other stationary phases
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Preparative HPLC for higher purity requirements
The successful synthesis and purification of the compound can be confirmed through various analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy to identify functional groups
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Elemental analysis to verify elemental composition
The formation of the hydrochloride salt is typically achieved by treating the purified free base with anhydrous hydrogen chloride in an appropriate solvent, followed by isolation of the precipitated salt. This process enhances the stability and solubility characteristics of the compound for research applications.
Chemical Reactivity
Substitution Reactions
The bromine atom at the C-3 position of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine serves as an excellent leaving group, enabling various nucleophilic substitution reactions. This reactivity makes the compound a valuable intermediate for the synthesis of diverse triazole derivatives. The substitution reactions typically proceed through nucleophilic attack at the carbon bearing the bromine atom.
Common nucleophiles that can be employed in substitution reactions include:
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Amines (primary and secondary) to form amino-substituted derivatives
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Thiols to introduce sulfur-containing functionalities
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Alkoxides to produce ether derivatives
These substitution reactions generally require specific reaction conditions, including appropriate solvents (often polar aprotic solvents such as DMF or DMSO), temperature control, and sometimes catalysts to facilitate the reaction. The electronic properties of the triazole ring, particularly the presence of three nitrogen atoms, influence the reactivity and regioselectivity of these substitution processes.
Oxidation and Reduction Processes
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various oxidation and reduction reactions, leading to modified derivatives with altered properties. These transformations can target different functional groups within the molecule, including the triazole ring itself or the substituents attached to it.
Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The specific sites of oxidation depend on the reagents used and the reaction conditions. Potential oxidation products include N-oxides and other oxidized derivatives.
Reduction processes typically employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can lead to partial or complete reduction of the triazole ring, depending on the conditions employed. The bromine substituent may also be susceptible to reductive dehalogenation under specific conditions.
Table 2: Common Chemical Reactions of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine
Reaction Type | Reagents | Conditions | Products |
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Nucleophilic Substitution | Amines (R-NH₂, R₂NH) | DMF, 50-80°C | 3-Amino-substituted derivatives |
Nucleophilic Substitution | Thiols (R-SH) | Base, DMSO, RT-60°C | 3-Thio-substituted derivatives |
Nucleophilic Substitution | Alkoxides (RO⁻) | ROH, base, reflux | 3-Alkoxy-substituted derivatives |
Oxidation | H₂O₂, peracids | Acidic conditions, 0-25°C | N-oxide derivatives |
Reduction | NaBH₄, LiAlH₄ | THF, 0°C to reflux | Reduced ring systems |
Applications and Research Significance
Pharmaceutical Research
The triazole scaffold present in 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine and its derivatives has significant importance in pharmaceutical research due to the diverse biological activities associated with triazole-containing compounds. The specific substitution pattern in this compound, particularly the combination of bromine, ethyl, and dimethylamine groups, creates a unique electronic and steric environment that may confer specific biological interactions.
Triazole derivatives similar to the compound of interest have demonstrated various biological activities, including:
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Antimicrobial and antifungal properties
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Anti-inflammatory activity
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Anticancer potential
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Enzyme inhibition capabilities
The bromine substituent in the compound serves as a versatile functional handle for further modifications, allowing medicinal chemists to explore structure-activity relationships by replacing it with various groups to optimize biological activity and pharmacokinetic properties.
Chemical Intermediates and Building Blocks
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and specialty chemicals. The reactive bromine site enables diverse chemical transformations, making this compound a versatile building block for chemical libraries and targeted compound synthesis.
In modern chemical research, such functionalized triazoles are frequently incorporated into larger molecular structures through various coupling reactions, including:
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Palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)
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Click chemistry applications
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Metal-catalyzed C-H activation processes
These synthetic applications highlight the importance of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine as a strategic chemical intermediate in both academic research and industrial applications.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine provides essential information about its structure and purity. Various spectroscopic techniques yield characteristic data that can be used for identification and quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy typically reveals characteristic signals for:
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Ethyl group: triplet (CH₃) and quartet (CH₂) patterns
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N,N-dimethyl group: singlet representing six equivalent protons
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Absence of aromatic proton signals for the triazole ring due to substitution
¹³C NMR spectroscopy shows distinct carbon signals for:
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Triazole ring carbons with characteristic chemical shifts
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Ethyl and dimethyl carbon signals in the aliphatic region
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Carbon-bromine signal with distinctive downfield shift
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about functional groups present in the molecule, including:
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C-N stretching vibrations from the triazole ring
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C-H stretching from alkyl groups
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C-Br stretching in the fingerprint region
Mass Spectrometry:
Mass spectrometric analysis typically shows:
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Molecular ion peak consistent with the calculated molecular weight
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Characteristic isotope pattern due to bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes)
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Fragmentation patterns involving loss of bromine and alkyl groups
X-ray Crystallography
X-ray crystallographic analysis of 3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine crystals provides definitive structural information, including:
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Bond lengths and angles within the triazole ring
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Spatial arrangement of substituents
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Intermolecular interactions in the crystal lattice
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Hydrogen bonding patterns, particularly in the hydrochloride salt form
This detailed structural information is invaluable for understanding the compound's reactivity and potential binding interactions in biological systems.
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